molecular formula C23H27N3O4 B2674468 N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 905791-21-1

N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2674468
CAS RN: 905791-21-1
M. Wt: 409.486
InChI Key: ZJGLPRUNIIXEAS-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has focused on synthesizing novel heterocyclic compounds derived from similar structural frameworks for potential use in medicinal chemistry. For instance, a study involved the synthesis of novel dihydropyrimidine derivatives and their evaluation for antidiabetic activity using the α-amylase inhibition assay, indicating a significant interest in such compounds for therapeutic applications (Lalpara et al., 2021). Another study synthesized 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and explored their antifungal activity against Candida albicans, highlighting the antimicrobial potential of these compounds (Zamaraeva et al., 2015).

Antifolate Activity

Some studies have focused on the synthesis of tetrahydropyrimidine derivatives and their evaluation as antifolate agents, a class of drugs that inhibit the metabolism of folic acid, which is crucial for DNA synthesis and cell division. This research direction indicates the potential application of such compounds in cancer therapy and as inhibitors of microbial growth (Piper et al., 1988).

Electrochromic and Photophysical Properties

Compounds with structural similarities have been explored for their electrochromic properties, where novel polyamides showing multi-stage oxidative coloring were synthesized, indicating applications in materials science, especially in the development of smart windows and electronic display technologies (Chang & Liou, 2008).

Crystal Structure and Supramolecular Chemistry

Research into the crystal structure and supramolecular aggregation of related compounds, such as thiazolopyrimidines, provides insights into their conformational features and potential for forming complex molecular architectures. This can inform the design of new materials and pharmaceuticals by understanding the molecular interactions and stability of these compounds (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-6-30-18-10-8-16(12-19(18)29-5)21-20(15(4)24-23(28)26-21)22(27)25-17-9-7-13(2)14(3)11-17/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGLPRUNIIXEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=C(C=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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